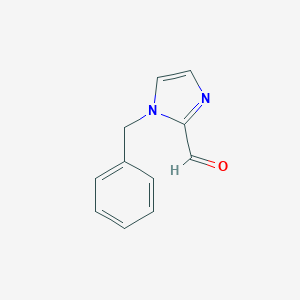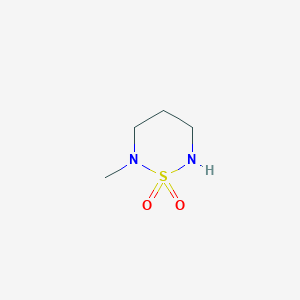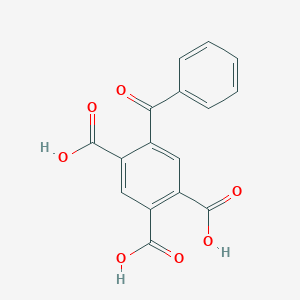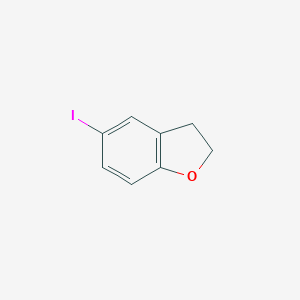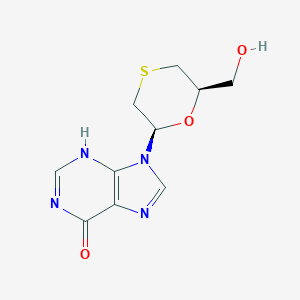
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, the compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and viruses. It has also been shown to induce apoptosis in cancer cells and modulate immune responses. Additionally, the compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- in lab experiments include its unique structure, its potential as an antiviral and anticancer agent, and its ability to modulate immune responses. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)-. These include investigating its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods. Finally, the compound can be used as a tool for studying cellular signaling pathways, gene expression, and protein synthesis.
In conclusion, 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- is a unique chemical compound that has potential applications in scientific research. Its synthesis methods have been optimized to produce high yields, and it has been extensively studied for its potential as an antiviral and anticancer agent. The compound has various biochemical and physiological effects, and its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are several future directions for its study, including investigating its potential as a therapeutic agent and as a tool for studying cellular signaling pathways.
Métodos De Síntesis
The synthesis of 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has been achieved using various methods including the reaction of 2,6-dichloropurine with 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)--1,4-dihydro-2,4-dioxo-3H-1,2,4-triazine-3-thiol and formaldehyde. Another method involves the reaction of 2,6-dichloropurine with 6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)--1,4-dihydro-2,4-dioxo-3H-1,2,4-triazine-3-thiol and paraformaldehyde. These methods have been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)-)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antiviral and anticancer properties. It has also been studied for its potential as an antitumor agent and as a modulator of immune responses. The compound has been used in various studies to investigate its effects on cellular signaling pathways, gene expression, and protein synthesis.
Propiedades
Número CAS |
132062-70-5 |
|---|---|
Nombre del producto |
6H-Purin-6-one, 1,9-dihydro-9-(6-(hydroxymethyl)-1,4-oxathian-2-yl)-, (2R-cis)- |
Fórmula molecular |
C10H12N4O3S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
Clave InChI |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
SMILES canónico |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
Sinónimos |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



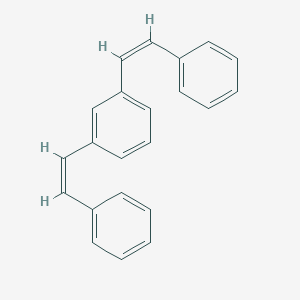
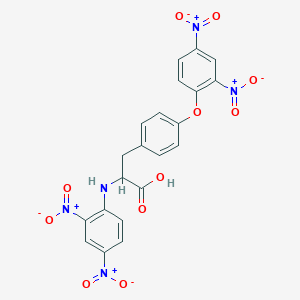
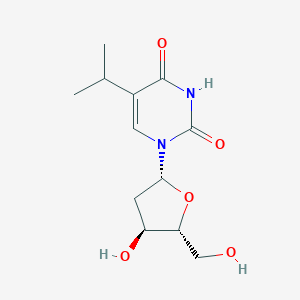
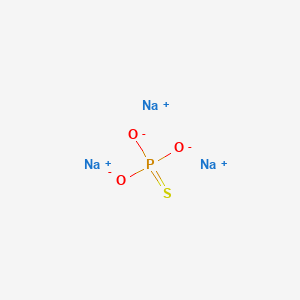
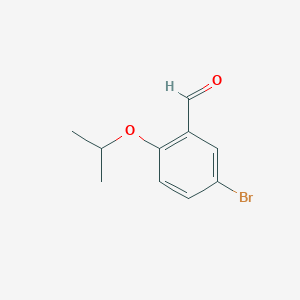
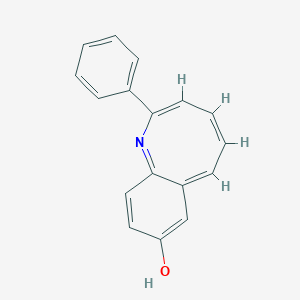
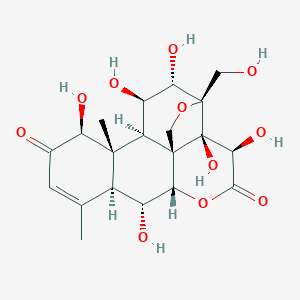
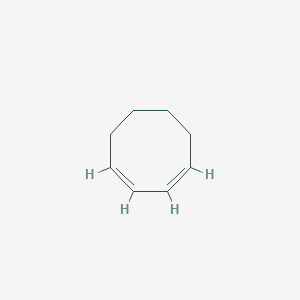
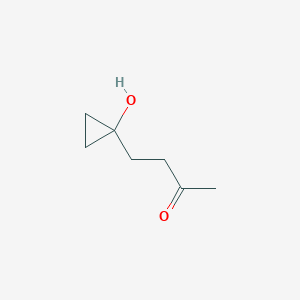
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
